8-(Trifluoromethyl)quinoline-4-carboxylic acid
Description
8-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 8 and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making this compound valuable in medicinal chemistry. Its synthesis often employs the Pfitzinger reaction, which involves condensation of isatin with enaminones in aqueous alkali (e.g., KOH or NaOH) followed by acidification . This method yields high efficiency (60–90%) and operational simplicity compared to traditional routes like the Doebner reaction .
The compound has demonstrated therapeutic relevance as a pharmacophore, particularly in P-selectin inhibition (e.g., PSI-421, a derivative with improved oral efficacy in vascular injury models) . Its structural features, including the planar quinoline core and polar carboxylic acid, facilitate interactions with biological targets while maintaining solubility.
Properties
IUPAC Name |
8-(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHYUOVNZKMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves the cyclization of anilines with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative . Another method involves the use of molecular iodine as a catalyst in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of environmentally benign reagents and conditions is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research has demonstrated that derivatives of quinoline-4-carboxylic acids possess significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it effective against various bacterial strains .
2. Anti-inflammatory and Antithrombotic Agents:
A notable derivative, PSI-421 (3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid), has been investigated for its potential as a P-selectin inhibitor. This compound has shown efficacy in preclinical models for treating vascular injuries and inflammatory conditions . Its unique structure allows it to modulate biological pathways associated with thrombosis and inflammation.
Material Science Applications
1. Fluorescent Probes:
The incorporation of trifluoromethyl groups into quinoline derivatives enhances their photophysical properties, making them suitable candidates for fluorescent probes in biological imaging. The ability to tune their optical properties allows researchers to use these compounds in various imaging applications .
2. Organic Electronics:
Due to their unique electronic properties, compounds like this compound are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their stability and charge transport characteristics make them valuable components in the development of advanced electronic materials .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various quinoline derivatives, including this compound, evaluated their antimicrobial activity against several pathogens. The results indicated that the trifluoromethyl substitution significantly improved the antibacterial efficacy compared to non-substituted analogs .
Case Study 2: Preclinical Development of PSI-421
PSI-421 was subjected to rigorous testing in animal models for its anti-inflammatory properties. The compound demonstrated significant oral efficacy in reducing vascular injury markers, leading to its selection for further clinical development as a potential therapeutic agent for thrombotic diseases .
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituent positions and electronic profiles. Key comparisons include:
Trifluoromethyl Positional Isomers
3-(Trifluoromethyl)quinoline-5-carboxylic acid (CAS 1951439-59-0) Substituents: -CF₃ at C3, -COOH at C3. Limited biological data are available, but positional changes may affect target binding .
4-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS 31009-01-5) Substituents: -CF₃ at C4, -COOH at C6. Impact: The reversed positions of -CF₃ and -COOH disrupt the typical pharmacophore arrangement seen in 8-CF₃ derivatives. This isomer is less studied but may exhibit distinct pharmacokinetic (PK) profiles due to altered polarity .
Halogenated Derivatives
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS 863180-69-2) Substituents: -Cl at C8, 2,4-dichlorophenyl at C2, -COOH at C4. Impact: The chlorine atoms enhance lipophilicity and membrane permeability, favoring antimicrobial activity. However, the absence of -CF₃ reduces metabolic stability compared to 8-CF₃ analogues .
8-Fluoro-2-methylquinoline-4-carboxylic acid (CAS 318685-41-5) Substituents: -F at C8, -CH₃ at C2, -COOH at C4. Impact: Fluorine’s electronegativity improves bioavailability, but the methyl group at C2 may sterically hinder target interactions. This compound’s activity spectrum remains understudied .
Aryl-Substituted Derivatives
2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid Substituents: -Ph at C2, -OCF₃ at C6, -COOH at C4. Impact: The -OCF₃ group at C6 provides electron-withdrawing effects similar to -CF₃, while the phenyl group at C2 enhances antibacterial activity through hydrophobic interactions .
2-(4-Bromophenyl)quinoline-4-carboxylic acid Substituents: -Br-Ph at C2, -COOH at C4. Impact: Bromine’s bulky electronegative profile improves DNA gyrase inhibition (common in quinolone antibacterials), but synthetic complexity limits yield compared to -CF₃ analogues .
Key Findings :
- The 8-CF₃ derivative’s P-selectin inhibition is superior due to optimal -CF₃ positioning, enhancing target binding and PK properties .
- Aryl groups at C2 (e.g., phenyl, bromophenyl) improve antibacterial activity by promoting hydrophobic interactions with bacterial enzymes .
- Halogenation (Cl, F) at C8 balances lipophilicity and solubility but lacks the metabolic stability of -CF₃ .
Biological Activity
8-(Trifluoromethyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline ring with a carboxylic acid group and a trifluoromethyl substituent at the 8-position. These structural components are crucial for its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro tests have shown its effectiveness against Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
A comparative analysis of its antibacterial potency against standard antibiotics revealed that this compound can serve as a potential lead for developing new antibacterial agents.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 18 | Ampicillin | 20 |
| Escherichia coli | 15 | Gentamicin | 22 |
| Pseudomonas aeruginosa | 16 | Ciprofloxacin | 19 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against viral infections such as HIV. Studies indicate that it inhibits the activity of HIV integrase, which is essential for viral replication. The mechanism involves binding to critical amino acid residues in the integrase enzyme, disrupting viral DNA integration into the host genome.
Table 2: Antiviral Efficacy Against HIV
| Compound | Percentage Inhibition (%) | CC50 (µM) |
|---|---|---|
| This compound | 40 | >100 |
| Control (Auranofin) | 100 | 1.6 |
Anticancer Activity
In addition to its antibacterial and antiviral effects, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells. Its mechanism appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
Case Studies
- Study on Antibacterial Properties : A recent study synthesized several derivatives of quinoline-4-carboxylic acid, including the trifluoromethyl variant. The derivatives were screened for antibacterial activity using agar diffusion methods. The results indicated that modifications enhanced the activity significantly compared to non-fluorinated analogs .
- Antiviral Mechanism Investigation : Research focused on the interaction between HIV integrase and various quinoline derivatives highlighted that the trifluoromethyl group significantly improved binding affinity and inhibition rates compared to other substituents .
- Cytotoxicity Assessment : A comprehensive cytotoxicity study evaluated the effects of this compound on multiple cancer cell lines. The findings revealed that it exhibited selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for 8-(trifluoromethyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via classical quinoline scaffold protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, with modifications to introduce the trifluoromethyl group. For example, trifluoromethylation can be achieved using CF-containing reagents under transition metal catalysis (e.g., Cu or Pd) . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalyst loading to improve yield. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions yields the carboxylic acid .
Q. How can purity and structural integrity be validated during synthesis?
Characterization relies on multimodal techniques:
- HPLC/GC-MS : To assess purity (>95% typically required for biological assays) .
- NMR (H, C, F): To confirm substitution patterns and trifluoromethyl group integration. F NMR is critical for verifying CF placement .
- X-ray crystallography : Used for unambiguous structural determination, as seen in related quinolinecarboxylic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid intermediates) .
Q. What in vitro models are suitable for preliminary antimicrobial activity screening?
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : To evaluate bactericidal vs. bacteriostatic effects.
- Cytotoxicity assays (e.g., MTT on mammalian cell lines): To ensure selective antimicrobial action .
Advanced Research Questions
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in antimicrobial applications?
The CF group enhances lipophilicity and metabolic stability, improving membrane permeability. SAR studies on analogs (e.g., 2-methyl or 4-chloro derivatives) show that electron-withdrawing substituents at the 8-position increase potency against drug-resistant pathogens by disrupting bacterial DNA gyrase . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like topoisomerase IV .
Q. What mechanisms underlie enzymatic degradation of quinolinecarboxylic acids in environmental bacteria?
Comamonas testosteroni strains degrade quinolines via 2-oxidoreductases and monooxygenases, producing hydroxylated intermediates. For 8-CF-substituted analogs, degradation rates may slow due to steric and electronic effects of the CF group, requiring metabolic engineering of enzymes for bioremediation studies .
Q. How can contradictory data on cytotoxicity across studies be resolved?
Discrepancies often arise from assay conditions. For example:
- Cell line variability : Primary vs. immortalized lines (e.g., HepG2 vs. HEK293).
- Exposure time : Short-term (24 h) vs. chronic (72 h) treatments.
- Metabolic activation : Use of S9 liver fractions to mimic in vivo metabolism. Standardizing protocols (e.g., ISO 10993-5) and validating with positive controls (e.g., cisplatin) improves reproducibility .
Q. What strategies improve compound stability under physiological conditions?
- pH optimization : The carboxylic acid group is prone to ionization; buffering at pH 6–7 (mimicking physiological pH) enhances solubility and stability.
- Lyophilization : For long-term storage, lyophilized formulations reduce hydrolytic degradation.
- Protective groups : Prodrug approaches (e.g., ester prodrugs) can shield the acid moiety until target delivery .
Q. How can advanced analytical techniques resolve synthetic byproducts or degradation products?
- LC-HRMS : Identifies low-abundance impurities (e.g., dehalogenated or hydroxylated byproducts).
- Stability-indicating assays : Forced degradation (heat, light, oxidation) coupled with LC-MS/MS quantifies degradation pathways .
- Isotopic labeling : C or F tracing clarifies metabolic or environmental degradation routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
